Cas no 1246633-34-0 (2-Fluoro-6-formylphenylboronic acid pinacol ester)

2-Fluoro-6-formylphenylboronic acid pinacol ester is a versatile boronic ester derivative used in organic synthesis and cross-coupling reactions, particularly in Suzuki-Miyaura couplings. The presence of both a formyl group and a boronic ester moiety enhances its reactivity, enabling selective functionalization at multiple sites. The fluorine substituent further modulates electronic properties, improving stability and directing subsequent transformations. This compound is valuable in pharmaceutical and materials science research, where precise control over molecular architecture is critical. Its pinacol ester group offers improved handling and storage stability compared to free boronic acids. Suitable for use under inert conditions, it facilitates the synthesis of complex fluorinated aromatic frameworks.
2-Fluoro-6-formylphenylboronic acid pinacol ester structure
1246633-34-0 structure
Product Name:2-Fluoro-6-formylphenylboronic acid pinacol ester
CAS No:1246633-34-0
MF:C13H16BFO3
MW:250.073747634888
MDL:MFCD18383509
CID:4580287
PubChem ID:88919828
Update Time:2025-05-28

2-Fluoro-6-formylphenylboronic acid pinacol ester Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • Benzaldehyde, 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 2-Fluoro-6-formylphenylboronic acid pinacol ester
    • 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • 1246633-34-0
    • CS-0174129
    • MFCD18383509
    • SCHEMBL12468157
    • EN300-3070644
    • Z2049748981
    • BS-30386
    • WZB63334
    • AT16659
    • MDL: MFCD18383509
    • Inchi: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-8H,1-4H3
    • InChI Key: DSTFDSPZMQOKIL-UHFFFAOYSA-N
    • SMILES: C(=O)C1=CC=CC(F)=C1B1OC(C)(C)C(C)(C)O1

Computed Properties

  • Exact Mass: 250.1176527g/mol
  • Monoisotopic Mass: 250.1176527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų

2-Fluoro-6-formylphenylboronic acid pinacol ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTZ568-100mg
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
1246633-34-0 95%
100mg
¥105.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTZ568-250mg
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
1246633-34-0 95%
250mg
¥159.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTZ568-1g
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
1246633-34-0 95%
1g
¥588.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTZ568-5g
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
1246633-34-0 95%
5g
¥1881.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTZ568-10g
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
1246633-34-0 95%
10g
¥3762.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTZ568-25g
3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
1246633-34-0 95%
25g
¥8006.0 2024-04-25
abcr
AB559414-5g
3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; .
1246633-34-0
5g
€439.50 2025-02-12
abcr
AB559414-10g
3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; .
1246633-34-0
10g
€1835.60 2024-08-02
abcr
AB559414-250 mg
3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; .
1246633-34-0
250MG
€170.80 2023-04-13
abcr
AB559414-500 mg
3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; .
1246633-34-0
500MG
€266.20 2023-04-13

2-Fluoro-6-formylphenylboronic acid pinacol ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ;  4 h, rt
1.2 Catalysts: 8-Aminoquinoline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  Pinacolborane Solvents: Tetrahydrofuran ;  12 h, 90 °C
Reference
ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines
Bisht, Ranjana; Chattopadhyay, Buddhadeb, Synlett, 2016, 27(14), 2043-2050

Production Method 2

Reaction Conditions
1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ;  4 h, 70 °C
1.2 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: Dichloromethane ,  1,2-Dichloroethane ;  rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
Reference
Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes
Rej, Supriya; Chatani, Naoto, Journal of the American Chemical Society, 2021, 143(7), 2920-2929

2-Fluoro-6-formylphenylboronic acid pinacol ester Raw materials

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2-Fluoro-6-formylphenylboronic acid pinacol ester Suppliers

Amadis Chemical Company Limited
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(CAS:1246633-34-0)2-Fluoro-6-formylphenylboronic acid pinacol ester
Order Number:A996956
Stock Status:in Stock
Quantity:5g/25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:20
Price ($):227.0/962.0/3847.0
Email:sales@amadischem.com

2-Fluoro-6-formylphenylboronic acid pinacol ester Related Literature

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Amadis Chemical Company Limited
(CAS:1246633-34-0)2-Fluoro-6-formylphenylboronic acid pinacol ester
A996956
Purity:99%/99%/99%
Quantity:5g/25g/100g
Price ($):227.0/962.0/3847.0
Email